Tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate
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Overview
Description
Tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate is an organic compound with the molecular formula C14H19NO2. It is a derivative of tetrahydroquinoline, a class of compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
Tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate is a complex organic compound. Tetrahydroquinoline derivatives are known to be a key structural motif in pharmaceutical agents .
Mode of Action
It is synthesized through a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate . This reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .
Biochemical Pathways
Tetrahydroquinoline derivatives are known to be involved in a wide range of applications and are a key structural motif in pharmaceutical agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate typically involves a multi-step process. One common method includes the condensation of 2-alkenyl aniline with aldehydes and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through a Knoevenagel condensation followed by an aza-Michael addition to form the tetrahydroquinoline scaffold .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the tetrahydroquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce more saturated tetrahydroquinoline compounds .
Scientific Research Applications
Tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroquinoline: A parent compound with similar structural features but lacking the tert-butyl and carboxylate groups.
Quinoline: An aromatic compound with a similar nitrogen-containing ring structure but fully unsaturated.
Isoquinoline: A structural isomer of quinoline with the nitrogen atom in a different position.
Uniqueness
Tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate is unique due to the presence of the tert-butyl and carboxylate groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s stability, solubility, and ability to interact with specific molecular targets .
Properties
IUPAC Name |
tert-butyl 1,2,3,4-tetrahydroquinoline-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)11-8-9-15-12-7-5-4-6-10(11)12/h4-7,11,15H,8-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCQWEXUKWQYRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCNC2=CC=CC=C12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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